molecular formula C6H6D4ClN3O3 B602508 Metronidazole-D4 Hydrochloride CAS No. 1261397-74-3

Metronidazole-D4 Hydrochloride

Cat. No. B602508
M. Wt: 211.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Metronidazole-D4 Hydrochloride, also known as [2H4]-Metronidazol hydrochloride, is an analytical standard . It has an empirical formula of C6D4H5N3O3 · HCl and a molecular weight of 211.64 .


Molecular Structure Analysis

The SMILES string representation of Metronidazole-D4 Hydrochloride is [2H]C(C([2H])([2H])O)([2H])N1C(C)=NC=C1N+=O.Cl . This represents the molecular structure of the compound.


Chemical Reactions Analysis

Metronidazole, the non-deuterated form, is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .


Physical And Chemical Properties Analysis

Metronidazole-D4 Hydrochloride is an analytical standard with a quality level of 100 and an assay of ≥98.5% (HPLC) . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Comparative Effectiveness in Clostridium difficile Infection

Metronidazole hydrochloride has been extensively studied for its effectiveness in treating Clostridium difficile infection (CDI). Research comparing it with vancomycin hydrochloride found that while recurrence rates were similar in patients treated with either drug, vancomycin showed a significantly reduced risk of 30-day mortality in severe CDI cases. This study highlights the importance of Metronidazole in the treatment of CDI, particularly in mild to moderate cases (Stevens et al., 2017).

Development of Photoluminescent Carbon Nanodots

A novel application of Metronidazole is in the synthesis of carbon nanodots (CNDs), which have shown selective antibacterial activity against obligate anaerobes like Porphyromonas gingivalis. These CNDs, synthesized from Metronidazole, offer potential in multicolor bioimaging and theranostics in biomedical research (Liu et al., 2017).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of Metronidazole, a nitroimidazole antimicrobial, have been thoroughly investigated. It is known for its broad usage against anaerobic and protozoal infections. Studies detail its absorption, distribution, metabolism, and excretion, providing crucial information for its effective clinical use (Lamp et al., 1999).

Electrochemical Determination in Biological Samples

Research has been conducted on the development of electrochemical sensors for detecting Metronidazole in biological samples. This includes the creation of electrodes with nickel-cobalt layered double hydroxide material for enhanced electrocatalytic response, facilitating its detection at ultra-trace levels in pharmaceutical applications (Vilian et al., 2020).

Anti-inflammatory Effects in Dermatological Applications

Metronidazole ointments have shown potential anti-inflammatory and immunosuppressive effects in dermatological applications. Studies on mouse models indicate their effectiveness in treating inflammatory skin diseases, highlighting a potential clinical application beyond their known antimicrobial uses (Nishimuta & Ito, 2003).

Safety And Hazards

Metronidazole-D4 Hydrochloride is suspected of causing cancer (H351) . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for Metronidazole-D4 Hydrochloride are not detailed in the available resources, metronidazole, the non-deuterated form, continues to be a front-line choice for treatment of various infections . Research into its metabolism, structure-cytotoxicity, and resistance mechanisms is ongoing .

properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H/i2D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTPAIQTXYFGJC-DAHDXRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1[N+](=O)[O-])C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metronidazole-D4 Hydrochloride

CAS RN

1261397-74-3
Record name 1261397-74-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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